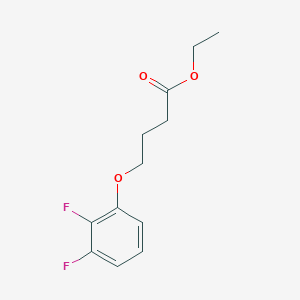
Ethyl 4-(2,3-difluoro-phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄F₂O₃ It is a derivative of butanoic acid, where the ethyl ester is substituted with a 2,3-difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-difluoro-phenoxy)butanoate typically involves the reaction of 2,3-difluorophenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-difluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(2,3-difluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The difluoro substituents can enhance the compound’s stability and reactivity by altering electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,4-difluoro-phenoxy)butanoate
- Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate
Uniqueness
Ethyl 4-(2,3-difluoro-phenoxy)butanoate is unique due to the specific positioning of the difluoro substituents on the phenoxy group. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 4-(2,3-difluoro-phenoxy)butanoate is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including interactions with enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H12F2O3 and a molecular weight of approximately 244.23 g/mol. The compound features an ethyl ester group linked to a difluorophenoxy moiety, characterized by the presence of two fluorine atoms on the aromatic ring. These fluorine substitutions significantly influence the compound's chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluorophenoxy group facilitates specific π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and influencing metabolic pathways. This interaction profile makes it a candidate for pharmacological studies aimed at drug development.
1. Enzyme Interactions
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. Its unique structure allows it to bind effectively to active sites in various enzymes, which could lead to altered biochemical pathways.
2. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The halogenated structure may enhance its efficacy against drug-resistant bacteria by interfering with bacterial efflux pumps, similar to other phenolic compounds .
3. Anticancer Potential
This compound has been explored for its potential anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial effects of this compound, researchers found that the compound significantly inhibited the growth of Escherichia coli strains resistant to common antibiotics. This was attributed to its ability to interfere with the function of efflux pumps, thereby enhancing the efficacy of existing antibiotics .
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4-(2,3-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
JPZWFBUHEURMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















